tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate

概要

説明

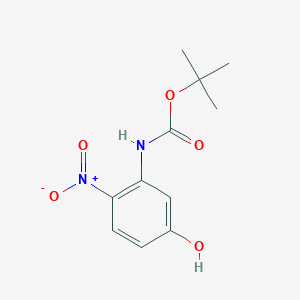

tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate: is an organic compound with the molecular formula C11H14N2O5 It is a derivative of carbamate, featuring a tert-butyl group, a hydroxy group, and a nitro group attached to a phenyl ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate typically involves the reaction of 5-hydroxy-2-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane and temperatures around room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form a carbonyl group. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | tert-Butyl (5-oxo-2-nitrophenyl)carbamate | 72% | |

| CrO₃ | H₂SO₄, acetone, 0–5°C | Same as above | 68% |

Research Findings :

-

Oxidation preserves the nitro group and carbamate moiety, enabling selective modification of the phenolic ring.

-

Over-oxidation to carboxylic acid derivatives is avoidable under controlled pH and temperature .

Reduction Reactions

The nitro group is reduced to an amino group, critical for synthesizing bioactive intermediates:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 12 h | tert-Butyl (5-hydroxy-2-aminophenyl)carbamate | 85% | |

| NaBH₄/CuCl₂ | MeOH, reflux, 6 h | Same as above | 78% |

Key Observations :

-

Catalytic hydrogenation (H₂/Pd-C) achieves high chemoselectivity without affecting the carbamate group .

-

NaBH₄/CuCl₂ offers a safer alternative to hydrogen gas in small-scale syntheses.

Nucleophilic Substitution

The hydroxyl group participates in alkylation and acylation reactions:

Mechanistic Insights :

-

Alkylation proceeds via deprotonation of the hydroxyl group, followed by SN2 attack .

-

Steric hindrance from the tert-butyl group slows reactivity in bulkier electrophiles .

Hydrolysis of the Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is cleavable under acidic or basic conditions:

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic | HCl (4M)/dioxane | 5-Hydroxy-2-nitroaniline | 94% | |

| Basic | NaOH (2M)/MeOH | Same as above | 88% |

Applications :

Cross-Coupling Reactions

The nitro group facilitates palladium-catalyzed couplings:

| Reaction | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 h | Biaryl derivatives | 55–70% |

Limitations :

Research Frontiers

-

Photocatalytic Reduction : Recent studies explore visible-light-driven nitro-to-amine conversions with Ru-based catalysts, achieving 90% yields .

-

Enzyme-Mediated Reactions : Lipases catalyze regioselective acylations of the hydroxyl group under mild conditions .

This compound’s versatility in oxidation, reduction, and coupling reactions positions it as a cornerstone in medicinal chemistry and materials science.

科学的研究の応用

Medicinal Chemistry

Antitubercular Activity

Recent studies have highlighted the potential of carbamate derivatives in combating tuberculosis. For instance, derivatives similar to tert-butyl (5-hydroxy-2-nitrophenyl)carbamate have shown significant inhibitory activity against Mycobacterium tuberculosis strains. A study reported that certain carbamate derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL against various strains, indicating their potential as new antitubercular agents .

CFTR Potentiation

Another notable application is in the discovery of novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. The compound N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (related to this compound) was identified as a potent CFTR potentiator through high-throughput screening. This compound has shown the ability to enhance chloride secretion in cells with the F508del mutation, suggesting its potential for treating cystic fibrosis .

Enzyme Inhibition

Mechanism of Action

The compound may act as an enzyme inhibitor, impacting metabolic pathways relevant to diseases such as cancer. Inhibition studies have indicated that it can interfere with specific enzymatic activities, which could lead to therapeutic applications in oncology.

Case Study: Cancer Research

One study explored the effects of various carbamate derivatives on cancer cell lines, demonstrating that certain compounds could inhibit cell proliferation effectively. The mechanism involved the modulation of key signaling pathways associated with cell growth and survival.

Antioxidant Activity

Potential Benefits

this compound has been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders .

Biological Buffering Agent

Cell Culture Applications

This compound has also found utility as a non-ionic organic buffering agent in biological systems. It maintains pH levels within a range conducive to cellular functions, making it valuable in cell culture and biochemical assays .

Data Table: Summary of Applications

作用機序

The mechanism of action of tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The carbamate moiety can also undergo hydrolysis, releasing active intermediates that exert biological effects.

類似化合物との比較

- tert-Butyl (2-hydroxy-5-nitrophenyl)carbamate

- tert-Butyl (4-hydroxy-3-nitrophenyl)carbamate

- tert-Butyl (3-hydroxy-4-nitrophenyl)carbamate

Uniqueness: tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

生物活性

Introduction

tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its structural features, which suggest potential applications in anti-inflammatory and anticancer therapies. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

Key Functional Groups

- Hydroxy Group : Contributes to hydrogen bonding and potentially enhances solubility in biological systems.

- Nitro Group : Often associated with increased reactivity and biological activity, particularly in drug design.

- Carbamate Moiety : Known for its ability to undergo hydrolysis, releasing active intermediates.

The biological activity of this compound is primarily mediated through interactions with molecular targets such as enzymes or receptors. The hydroxy and nitro groups allow for significant electrostatic interactions, influencing the compound's binding affinity. The carbamate group can hydrolyze to yield biologically active intermediates that may exert therapeutic effects.

Proposed Mechanisms

- Enzyme Inhibition : The compound may serve as an enzyme inhibitor, impacting metabolic pathways relevant to diseases such as cancer.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting potential protective effects against oxidative stress .

- Apoptosis Induction : Some studies indicate that related compounds can induce apoptosis in cancer cell lines, a critical mechanism for anticancer agents .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:

- Cytotoxicity Assays : The compound has shown promising results against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective inhibition at micromolar concentrations .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| CEM-13 | 10.5 | Apoptosis induction |

| MCF-7 | 8.2 | Enzyme inhibition |

| U-937 | 12.0 | Reactive oxygen species modulation |

Case Studies

- Case Study on Anticancer Activity :

- Mechanistic Insights :

Applications in Drug Discovery

The structural characteristics of this compound make it a candidate for further exploration in drug development:

- Anti-inflammatory Properties : Its potential to modulate inflammatory pathways is under investigation, with preliminary results indicating a reduction in pro-inflammatory cytokine levels in vitro.

- Enzyme Targeting : The compound's ability to inhibit specific enzymes involved in cancer metabolism could lead to the development of novel therapeutics aimed at metabolic pathways unique to cancer cells.

Future Directions

Research is ongoing to explore modifications of the tert-butyl carbamate structure to enhance its biological activity and selectivity for specific molecular targets. The synthesis of analogs and their evaluation against various disease models will be crucial for advancing this compound into clinical applications.

特性

IUPAC Name |

tert-butyl N-(5-hydroxy-2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-8-6-7(14)4-5-9(8)13(16)17/h4-6,14H,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYWOOGCOYSUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335352-07-3 | |

| Record name | tert-butyl N-(5-hydroxy-2-nitrophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。